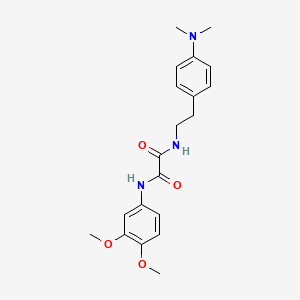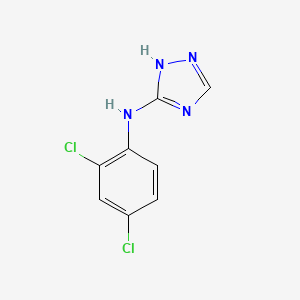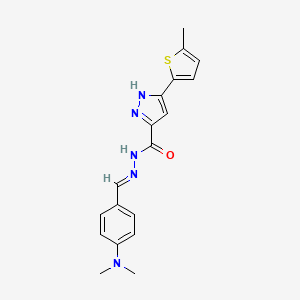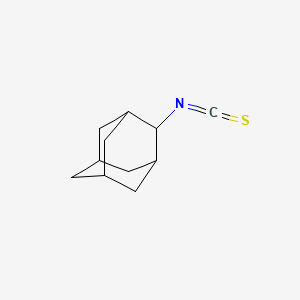
3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole” is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole” typically involves multi-step organic reactions. The starting materials might include ethyl pyrazole derivatives and triazole precursors. Common synthetic routes could involve:
Nucleophilic substitution: reactions to introduce the ethoxy and ethyl groups.
Cyclization: reactions to form the triazole ring.
Thioether formation: to introduce the methylthio group.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This might include:
Catalysts: to speed up the reaction.
Solvents: to dissolve reactants and control reaction temperature.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole” can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The ethoxy and ethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biology, triazole derivatives are known for their antimicrobial and antifungal properties. This compound could be investigated for similar biological activities.
Medicine
In medicinal chemistry, triazole compounds are often explored for their potential as therapeutic agents. This compound might be studied for its potential use in treating infections or other diseases.
Industry
In industry, triazole derivatives are used as corrosion inhibitors, agrochemicals, and in the synthesis of polymers. This compound could have similar applications.
Mechanism of Action
The mechanism of action of “3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole” would depend on its specific application. For example, if it exhibits antimicrobial activity, it might inhibit the growth of microorganisms by interfering with their metabolic pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simple triazole compound with various biological activities.
3,5-Dimethyl-1H-pyrazole:
4-Methylthio-1,2,4-triazole: A triazole compound with a similar methylthio group.
Uniqueness
“3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole” is unique due to its specific combination of functional groups, which might confer distinct chemical and biological properties compared to other triazole and pyrazole derivatives.
Properties
IUPAC Name |
3-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-5-methylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5OS/c1-5-16-8-9(11(15-16)18-7-3)10-13-14-12(19-4)17(10)6-2/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTUPBGIPSQHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(furan-2-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2699555.png)


![4-amino-N-[(4-methoxyphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide](/img/structure/B2699561.png)
![6-[(3,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2699564.png)
![2-chloro-N-{3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl}propanamide](/img/structure/B2699565.png)


![9-(furan-2-ylmethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2699569.png)
![2-(4-ethoxyphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2699570.png)

![8-{[benzyl(methyl)amino]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2699572.png)
![Methyl 2-({4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]piperidine-1-carbothioyl}amino)benzoate](/img/structure/B2699573.png)

